3-amino-4,4-dimethylpentan-1-ol
Description
3-Amino-4,4-dimethylpentan-1-ol (C₇H₁₇NO) is a branched-chain amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 3, and two methyl groups at the 4-position of the pentane backbone. Its SMILES notation is CC(C)(C)C(N)CCO, and its InChI key is VJQXXKJYQJXHGM-UHFFFAOYSA-N .
Properties
CAS No. |
1001428-21-2 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylpentan-1-ol.
Amination: The hydroxyl group at the first carbon is converted to an amino group through a series of reactions, often involving reagents such as ammonia or amines under specific conditions.
Purification: The final product is purified using techniques like distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halides, esters, or other substituted derivatives.
Scientific Research Applications
3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-4,4-dimethylpentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
3-Ethyl-4-Methylpentan-1-ol
- Structure: Lacks the amino group but shares the branched pentanol backbone.
- Occurrence : Identified in mandibular glands of Formica ants (e.g., F. fusca) as a pheromone component .
- Key Differences: Functional groups: Alcohol vs. amino alcohol. Applications: Ecological signaling vs. synthetic intermediates in medicinal chemistry.
3-Methyl-1-Pentanol (CAS 589-35-5)
- Formula : C₆H₁₄O.
- Properties : A simple alcohol used in industrial solvents.
- Contrast: No amino group; linear chain vs. branched dimethyl structure .
(S)-4,4-Dimethyl-1-Phenylpentan-3-ol (CAS 866004-48-0)
- Structure : Features a phenyl group at position 1 and stereochemical specificity (S-configuration).
- Synthesis : Utilized in chiral synthesis via methods documented in 11 synthetic route articles .
- Key Distinction: Aromatic substitution vs. amino functionality; molecular weight (192.3 g/mol) vs. 131.2 g/mol for 3-amino-4,4-dimethylpentan-1-ol .
Pharmacologically Relevant Derivatives
(2S)-2-((10R,13S,17R)-3-Amino-4,4,10,13-Tetramethyl-Tetradecahydro-1H-Cyclopenta[a]Phenanthren-17-yl)Propan-1-ol (Compound 5aw)
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